Quinoxyfen

Description

This compound is a fungicide used mainly to control Erysiphe graminis - powdery mildew in cereals. It functions systemically with protective properties, translocates and inhibits appressoria development stopping infections.

structure in first source

Properties

IUPAC Name |

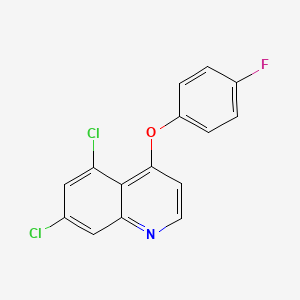

5,7-dichloro-4-(4-fluorophenoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2FNO/c16-9-7-12(17)15-13(8-9)19-6-5-14(15)20-11-3-1-10(18)2-4-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPIRSINYZBGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034881 | |

| Record name | Quinoxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

> 199 °F (>93 °C) (Closed cup) /Quintec Fungicide/ | |

| Record name | Quinoxyfen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone 116, dichloromethane 589, ethyl acetate 179, methanol 21.5, n-octanol 37.9, toluene 272, hexane 9.64, xylene 200 (all in g/L, 20 °C), In water, 0.128 (pH 5); 0.047 (pH 7); 0.036 (pH 9) (all in g/L, 20 °C), In water, 116 ug/L at 20 °C (pH 6.45) | |

| Record name | Quinoxyfen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.56 | |

| Record name | Quinoxyfen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.50X10-7 mm Hg at 25 °C | |

| Record name | Quinoxyfen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from heptane, Off-white solid | |

CAS No. |

124495-18-7 | |

| Record name | Quinoxyfen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124495-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxyfen [ISO:BSI:ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124495187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dichloro-4-(4-fluorophenoxy)quinoline; quinoxyfen (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOXYFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPC78J1VCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quinoxyfen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

105-106 °C, MP: 100-106 °C /Technical/ | |

| Record name | Quinoxyfen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Quinoxyfen Fungicide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for the fungicide quinoxyfen. The document details two primary synthetic routes, presenting experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the chemical processes involved.

Introduction

This compound, with the IUPAC name 5,7-dichloro-4-(4-fluorophenoxy)quinoline, is a fungicide primarily used to control powdery mildew on various crops. Its mode of action involves the disruption of signal transduction pathways in fungal spores, preventing infection. This guide explores two distinct pathways for its chemical synthesis, providing detailed experimental procedures and comparative data.

Pathway 1: Synthesis from 4,5,7-Trichloroquinoline and 4-Fluorophenol

This pathway represents a direct and high-yielding approach to this compound synthesis through a nucleophilic aromatic substitution reaction. The key starting materials are 4,5,7-trichloroquinoline and 4-fluorophenol.

Experimental Protocol

Preparation of 5,7-dichloro-4-(4-fluorophenoxy)quinoline (this compound)

To a 50 mL flask equipped with a condenser, drying tube, and thermometer, 2.33 g (0.01 moles) of 4,5,7-trichloroquinoline, 1.57 g (0.014 moles) of 4-fluorophenol, and 0.18 g (0.0015 moles) of 4-dimethylaminopyridine (4-DMAP) are added, followed by 20 mL of xylene. The reaction mixture is heated to reflux at approximately 140°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After 16 hours, the reaction is deemed complete. The mixture is then cooled to room temperature and diluted with an additional 20 mL of xylene. Anhydrous HCl gas is bubbled through the reaction mixture for 5 minutes, and the mixture is subsequently cooled to 0°C. The resulting hydrochloride salt of the product is collected by filtration, washed with ethyl acetate, and dried. The hydrochloride salt is then suspended in 20 mL of water, and the pH is adjusted to 7 with 1N NaOH. The final product, 5,7-dichloro-4-(4-fluorophenoxy)quinoline, is isolated by filtration and dried under a vacuum.[1]

Quantitative Data

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (moles) | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 4,5,7-Trichloroquinoline | C₉H₄Cl₃N | 232.50 | 0.01 | - | - | - |

| 4-Fluorophenol | C₆H₅FO | 112.10 | 0.014 | - | - | - |

| This compound | C₁₅H₈Cl₂FNO | 308.14 | - | 93 | 94-97 | ¹H NMR (CDCl₃): δ 6.6 (d, 1H), 7.15 (m, 4H), 7.6 (d, 1H), 8.05 (d, 1H) and 8.65 (d, 1H)[1] |

Reaction Pathway Diagram

Caption: Synthesis of this compound via Nucleophilic Aromatic Substitution.

Pathway 2: Multi-step Synthesis from 4-Fluoroaniline

This pathway involves a series of reactions starting from the readily available 4-fluoroaniline. It is a longer route but utilizes common organic transformations.

Step 1: Skraup Reaction to form 6-Fluoroquinoline

Experimental Protocol (General Procedure)

4-Fluoroaniline is reacted with anhydrous glycerol in the presence of an oxidizing agent (such as nitrobenzene or arsenic pentoxide) and concentrated sulfuric acid. The reaction mixture is heated, and the resulting 6-fluoroquinoline is isolated and purified by distillation or chromatography. A specific literature procedure can be followed for this reaction.

Step 2: Nitration of 6-Fluoroquinoline

Experimental Protocol (General Procedure)

Step 3: Reduction of 5-Nitro-6-fluoroquinoline

Experimental Protocol (General Procedure)

The nitro group of 5-nitro-6-fluoroquinoline is reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The resulting 5-amino-6-fluoroquinoline is then isolated and purified.

Step 4: Sandmeyer Reaction to form 5-Chloro-6-fluoroquinoline

Experimental Protocol (General Procedure)

5-Amino-6-fluoroquinoline is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5°C). The resulting diazonium salt is then treated with a solution of copper(I) chloride (CuCl) to replace the diazonium group with a chlorine atom, yielding 5-chloro-6-fluoroquinoline. The product is typically isolated by extraction and purified by chromatography.

Step 5: Nucleophilic Aromatic Substitution to form this compound

Experimental Protocol (General Procedure)

5,7-Dichloro-4-chloroquinoline (prepared through a similar multi-step synthesis starting from an appropriate aniline) is reacted with 4-fluorophenol in the presence of a base (e.g., potassium carbonate or sodium hydride) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution at the 4-position of the quinoline ring, yielding this compound. The product is then isolated by precipitation or extraction and purified by recrystallization or chromatography.

Quantitative Data (Illustrative)

| Intermediate | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) |

| 6-Fluoroquinoline | C₉H₆FN | 147.15 | 60-70 |

| 5-Nitro-6-fluoroquinoline | C₉H₅FN₂O₂ | 192.15 | 70-80 |

| 5-Amino-6-fluoroquinoline | C₉H₇FN₂ | 162.17 | 80-90 |

| 5-Chloro-6-fluoroquinoline | C₉H₅ClFN | 181.60 | 60-70 |

| This compound | C₁₅H₈Cl₂FNO | 308.14 | 80-90 |

Note: The yields provided are illustrative and can vary based on the specific reaction conditions and scale.

Reaction Pathway Diagram

Caption: Multi-step Synthesis of this compound from 4-Fluoroaniline.

Conclusion

This guide has detailed two primary synthetic pathways for the fungicide this compound. Pathway 1, a single-step nucleophilic aromatic substitution, offers a direct and high-yielding route. Pathway 2, a multi-step synthesis, provides an alternative approach utilizing fundamental organic reactions. The choice of synthetic route in a research or industrial setting would depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the process. The provided experimental protocols and data serve as a valuable resource for chemists involved in the synthesis and development of agrochemicals.

References

Quinoxyfen's Mode of Action: A Deep Dive into Fungal Signal Transduction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxyfen is a protectant fungicide highly effective against powdery mildew diseases. Its mode of action is not fully elucidated but is known to be distinct from many other commercial fungicides. Research indicates that this compound's efficacy stems from its ability to disrupt critical signal transduction pathways in the early stages of fungal development, specifically inhibiting spore germination and the formation of the appressorium, a specialized structure required for host penetration. This guide synthesizes the current understanding of this compound's impact on fungal signaling, focusing on its effects on G-protein, Protein Kinase A (PKA), and Protein Kinase C (PKC) pathways, and its potential primary target, serine esterase. This document provides a technical overview for researchers engaged in fungicide development and the study of fungal pathogenesis.

Introduction

This compound is a quinoline fungicide that provides preventative control of powdery mildew on a variety of crops.[1] It is a systemic fungicide that is absorbed by plant tissues, offering prolonged protection.[1] The primary mechanism of this compound involves the inhibition of fungal spore development, preventing the fungus from establishing an infection.[1] This is achieved by disrupting the communication signals necessary for fungal spores to germinate and penetrate host tissues.[1] While the precise biochemical target is still under investigation, a significant body of evidence points towards the disruption of key signal transduction pathways as the central mode of action.[2][3]

The Core of this compound's Action: Disruption of Signal Transduction

This compound's fungicidal activity is most potent during the initial stages of fungal infection, namely spore germination and the formation of the appressorium.[3][4] This strongly suggests an interference with the signaling cascades that govern these developmental processes. This compound-resistant mutants of barley powdery mildew (Blumeria graminis f. sp. hordei) exhibit a "promiscuous" germination and appressorium formation phenotype, indicating that resistance may bypass the need for host recognition signals that are disrupted by the fungicide.[2][3]

The key signaling pathways implicated in this compound's mode of action are:

-

G-Protein Signaling: Evidence points to the disruption of a Ras-type small GTP-binding protein signaling pathway.[2]

-

Protein Kinase A (PKA) and Protein Kinase C (PKC) Signaling: The expression of genes encoding the catalytic subunit of PKA and PKC is altered in the presence of this compound, suggesting these pathways are downstream of the initial fungicidal action.[2][3]

-

Serine Esterase Inhibition: A compelling hypothesis is that the effects on signal transduction are a downstream consequence of the inhibition of a serine esterase, which may be the primary biochemical target of this compound.[2][5]

Detailed Signaling Pathways and this compound's Impact

G-Protein Signaling Pathway

G-proteins act as molecular switches in a multitude of cellular processes, cycling between an active GTP-bound state and an inactive GDP-bound state. In fungi, G-protein signaling is crucial for sensing external cues and initiating developmental programs like germination and appressorium formation.

This compound has been shown to interfere with the signaling events mediated by a Ras-type G-protein.[2] This is supported by studies on this compound-resistant mutants of B. graminis, which show altered expression of a gene encoding a GTPase Activating Protein (GAP).[3] GAPs are negative regulators of G-proteins, promoting the hydrolysis of GTP to GDP and thus inactivating the signaling pathway. In the presence of this compound, the mRNA transcript for this GAP remains present throughout the germling morphogenesis, a deviation from the normal developmental process.[3] This suggests that this compound disrupts the normal cycling of the Ras-like G-protein, leading to a breakdown in the downstream signaling required for appressorium formation.

References

- 1. Protein Kinase A Regulates Growth, Sporulation, and Pigment Formation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Host perception and signal transduction studies in wild-type Blumeria graminis f. sp. hordei and a this compound-resistant mutant implicate this compound in the inhibition of serine esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fungicide Resistance in Powdery Mildew Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arborassays.com [arborassays.com]

- 5. Protein kinase C in fungi-more than just cell wall integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

Degradation of Quinoxyfen in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxyfen is a fungicide belonging to the quinoline class, primarily utilized for the control of powdery mildew on various crops. Understanding its environmental fate, particularly its degradation pathways and the persistence of its degradation products in soil and water, is crucial for assessing its environmental impact and ensuring food safety. This technical guide provides an in-depth overview of the degradation of this compound in soil and water, summarizing key quantitative data, detailing experimental protocols, and visualizing the degradation pathways.

Data Presentation: Degradation Kinetics

The degradation of this compound in soil and water is influenced by several factors, including microbial activity, pH, temperature, and the presence of light. The following tables summarize the quantitative data on the degradation of this compound and the formation of its major degradation products.

Table 1: Aerobic Soil Degradation of this compound and Formation of Metabolites

This table presents the distribution of this compound and its major metabolites, 2-hydroxy-quinoxyfen and 5,7-dichloro-4-hydroxyquinoline (DCHQ), in soil under aerobic conditions over a period of 200 days. The data is expressed as the percentage of the applied radioactivity (% AR).

| Days After Treatment | This compound (% AR) | 2-Hydroxy-quinoxyfen¹ (% AR) | DCHQ (% AR) | Non-extractable Residues (NER) (% AR) |

| 0 | 96 - 101 | 0 | 0 | 1 - 5 |

| 4 | 94 - 100 | 0 | 0 | 2 - 6 |

| 8 | 90 - 99 | 0 | 0 | 3 - 10 |

| 16 | 88 - 97 | 0 | 0 | 3 - 11 |

| 36 | 86 - 96 | 0 - 3 | 0 | 5 - 14 |

| 64 | 80 - 95 | 0 - 6 | 0 | 7 - 16 |

| 100 | 74 - 85 | 0 - 11 | 0 - 6 | 10 - 18 |

| 150 | 58 - 81 | 0 - 15 | 0 - 6 | 14 - 25 |

| 200 | 53 - 81 | 0 - 27 | 0 - 5 | 15 - 25 |

¹ Initially misidentified as 3-hydroxy-quinoxyfen.

Data sourced from a study submitted to the Food and Agriculture Organization of the United Nations.[1]

Table 2: Hydrolysis of this compound in Water

The hydrolysis of this compound is highly dependent on the pH of the aqueous solution.

| pH | Temperature (°C) | Half-life (DT₅₀) | Stability | Major Degradation Product |

| 4 | 25 | 75 days[2] | Unstable | DCHQ |

| 7 | 25 | Stable[2] | Stable | - |

| 9 | 25 | Stable[2] | Stable | - |

Table 3: Photolysis of this compound in Water

This compound undergoes rapid degradation in the presence of light.

| Condition | Half-life | Major Degradation Products |

| Simulated Sunlight | Hours | CFBPQ, DCHQ |

Note: Detailed time-course data for the formation and decline of photolysis products were not available in the reviewed literature.

Experimental Protocols

The following sections outline the methodologies for key experiments used to study the degradation of this compound, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Metabolism (based on OECD Guideline 307)

This study aims to determine the rate and pathway of this compound degradation in soil under aerobic conditions.

-

Test System: Freshly collected agricultural soil, sieved to <2 mm. Soil characteristics (pH, organic carbon content, texture) are documented.

-

Test Substance Application: ¹⁴C-radiolabeled this compound (labeled in the phenyl or quinoline ring) is applied to the soil samples at a concentration representative of the maximum recommended field application rate.

-

Incubation: The treated soil samples are incubated in the dark in biometer flasks or a flow-through system at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days.[3][4] A continuous flow of carbon dioxide-free, humidified air is passed through the system.

-

Sampling: Duplicate flasks are removed at predefined intervals (e.g., 0, 4, 8, 16, 36, 64, 100, and 120 days).

-

Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol) using techniques like shaking or sonication.

-

Analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its degradation products. Identification of metabolites is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Volatile Traps: Evolved ¹⁴CO₂ is trapped in a suitable solution (e.g., potassium hydroxide) to determine the extent of mineralization.[5]

-

Non-extractable Residues: The amount of radioactivity remaining in the soil after extraction is quantified by combustion analysis.

Hydrolysis as a Function of pH (based on OECD Guideline 111)

This test evaluates the abiotic degradation of this compound in water at different pH values.

-

Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[1][6]

-

Test Substance Application: this compound (radiolabeled or non-labeled) is added to the buffer solutions at a concentration not exceeding half of its water solubility.[1]

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies) for up to 30 days.[1][6]

-

Sampling: Aliquots of the solutions are taken at specified time intervals.

-

Analysis: The samples are analyzed for the concentration of this compound and its hydrolysis products using HPLC or LC-MS/MS.

Phototransformation in Water (based on OECD Guideline 316)

This study assesses the degradation of this compound in water due to direct photolysis.

-

Test Solution: this compound is dissolved in sterile, buffered aqueous solution.

-

Irradiation: The test solutions in quartz tubes are exposed to a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp). Dark controls are run in parallel to differentiate between photolytic and other degradation processes.

-

Incubation: The experiment is conducted at a constant temperature (e.g., 25°C).

-

Sampling: Samples are collected at various time points.

-

Analysis: The concentration of this compound and its photoproducts are determined by HPLC or LC-MS/MS.

Mandatory Visualization

Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound in soil and water.

Caption: Proposed aerobic soil degradation pathway of this compound.

Caption: Degradation pathways of this compound in water via photolysis and hydrolysis.

Experimental Workflow

The following diagram illustrates a general experimental workflow for studying the degradation of this compound.

Caption: General experimental workflow for this compound degradation studies.

References

- 1. Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. Fate of this compound residues in grapes, wine, and their processing products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aqueous degradation of tioxazafen: Kinetics, products, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoxyfen Metabolism in Plant Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxyfen is a fungicide belonging to the quinoline class, primarily utilized to control powdery mildew on a variety of crops. Understanding its metabolic fate within plant species is crucial for assessing its efficacy, potential for residue accumulation, and overall environmental impact. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism in plants, detailing metabolic pathways, quantitative data on residue distribution, and the experimental protocols used for such analyses.

Core Metabolic Pathways

The metabolism of this compound in plants is a relatively slow process, with the parent compound often constituting a major portion of the total residue at harvest.[1] Studies have been conducted on a range of plant species, including wheat, sugar beet, grapes, cucumber, and tomato, revealing two primary metabolic pathways.[1] The metabolism studies have been performed using this compound radiolabelled with 14C in either the phenoxy or the quinoline ring to trace the fate of the molecule.[1]

The principal metabolic transformations of this compound in plants are:

-

Hydroxylation: The primary metabolic route involves the hydroxylation of either the quinoline or the phenoxy ring system. This results in the formation of various isomeric hydroxy-quinoxyfen metabolites.[1]

-

Oxidation: The quinoline ring can be oxidized to form 2-oxo this compound.[1]

-

Ether Bond Cleavage: A minor metabolic pathway observed, for instance in sugar beet, is the cleavage of the ether linkage connecting the quinoline and fluorophenyl rings. This cleavage leads to the formation of 5,7-dichloro-4-hydroxyquinoline (DCHQ) and 4-fluorophenol, the latter of which can be further conjugated.[1]

-

Photodegradation: On the plant surface, this compound can undergo photolysis, leading to the formation of 2-chloro-10-fluorochromeno[2,3,4-de]quinoline (CFBPQ).[1]

Minimal translocation of this compound from treated to untreated plant tissues has been observed.[2]

Quantitative Data on this compound and Metabolite Distribution

The distribution of this compound and its metabolites varies between plant species and the specific plant part. The following tables summarize the available quantitative data on the total radioactive residue (TRR) found in various plant matrices from metabolism studies.

Table 1: Distribution of this compound and its Metabolites in Wheat

| Plant Part | Parent this compound (% TRR) | Metabolites (% TRR) | Reference |

| Straw | 8 - 27 | Data not specified | [1] |

Table 2: Distribution of this compound and its Metabolites in Sugar Beet

| Plant Part | Parent this compound (% TRR) | Metabolites (% TRR) | Reference |

| Root | 25 | Data not specified | [1] |

| Tops | 19 - 30 | Data not specified | [1] |

Table 3: Distribution of this compound and its Metabolites in Grapes

| Plant Part | Parent this compound (% TRR) | Metabolites (% TRR) | Reference |

| Fruit | 93 - 98 | Data not specified | [1] |

Table 4: Distribution of this compound and its Metabolites in Cucumber

| Plant Part | Parent this compound (% TRR) | Metabolites (% TRR) | Reference |

| Fruit | 93 - 98 | Data not specified | [1] |

Table 5: Distribution of this compound and its Metabolites in Tomato

| Plant Part | Parent this compound (% TRR) | Metabolites (% TRR) | Reference |

| Fruit | 93 - 98 | Data not specified | [1] |

Signaling Pathways and Metabolic Logic

The metabolic fate of this compound in a plant can be visualized as a series of enzymatic reactions leading to various degradation and conjugation products.

Caption: Proposed metabolic pathways of this compound in plants.

Experimental Protocols

Detailed experimental protocols for this compound metabolism studies are often found in proprietary regulatory reports. However, based on publicly available information and general guidelines for pesticide metabolism studies, a typical workflow can be described.

Application of Radiolabeled this compound

-

Radiolabeling: Carbon-14 ([¹⁴C]) labeled this compound is typically used, with the label placed on either the phenoxy or quinoline ring to trace the molecule's fate.

-

Formulation and Application: The radiolabeled compound is formulated and applied to plants in a manner that simulates agricultural practice (e.g., foliar spray).

Sample Collection and Processing

-

Harvesting: Plant materials (leaves, stems, fruits, roots) are harvested at various time intervals after application.

-

Homogenization: Samples are homogenized, often after freezing in liquid nitrogen, to ensure uniformity.

Extraction of Residues

-

Solvent Extraction: Homogenized plant material is extracted with a series of organic solvents of increasing polarity (e.g., acetonitrile, methanol, water) to isolate the parent compound and its metabolites.

-

Determination of Total Radioactive Residue (TRR): Aliquots of the extracts and the remaining plant solids (post-extraction solids or PES) are analyzed by liquid scintillation counting (LSC) to determine the distribution of radioactivity.

Separation and Analysis of Metabolites

-

Chromatographic Techniques:

-

High-Performance Liquid Chromatography (HPLC): Extracts are analyzed by reverse-phase HPLC with a radioactivity detector to separate and quantify the parent this compound and its metabolites. A typical mobile phase might consist of a gradient of acetonitrile and water.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized metabolites, GC-MS is employed for separation and identification.

-

-

Identification of Metabolites: The structure of unknown metabolites is elucidated using techniques such as:

-

Co-chromatography: Comparing the retention times of unknown peaks with those of authentic reference standards.

-

Mass Spectrometry (MS): Providing mass-to-charge ratio and fragmentation patterns to determine the molecular weight and structure of the metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for definitive structural elucidation of isolated and purified metabolites.

-

Analysis of Bound Residues

-

Enzymatic or Chemical Hydrolysis: The post-extraction solids (PES) may be subjected to enzymatic (e.g., cellulase, pectinase) or chemical (e.g., acid, base) hydrolysis to release bound residues, which are then further analyzed.

Caption: General experimental workflow for a plant metabolism study.

Enzymology of this compound Metabolism

While specific enzymes responsible for this compound metabolism in plants have not been definitively identified in publicly available literature, the observed metabolic transformations are consistent with the action of well-known enzyme families involved in xenobiotic detoxification in plants.

-

Phase I Metabolism (Functionalization):

-

Cytochrome P450 Monooxygenases (CYPs): This large and diverse family of enzymes is a primary driver of oxidation and hydroxylation reactions of xenobiotics in plants. The hydroxylation of the aromatic rings of this compound is likely catalyzed by CYPs.

-

Peroxidases: These enzymes are also capable of catalyzing oxidative reactions and may play a role in this compound metabolism.

-

-

Phase II Metabolism (Conjugation):

-

UDP-Glucosyltransferases (UGTs): The hydroxylated metabolites of this compound are likely conjugated to sugars, such as glucose, by UGTs. This increases their water solubility and facilitates their sequestration in vacuoles or incorporation into cell wall components.

-

Further research, potentially involving in vitro studies with plant microsomal fractions or recombinant enzymes, is needed to identify the specific enzymes involved in the metabolism of this compound.

Conclusion

The metabolism of this compound in plants proceeds primarily through hydroxylation, with minor pathways including oxidation and ether bond cleavage. The parent compound tends to be persistent, especially in fruits. While the general metabolic pathways have been elucidated, more detailed quantitative data on individual metabolites and the specific enzymes involved would provide a more complete understanding of the fate of this fungicide in various crop species. The experimental protocols outlined in this guide provide a framework for conducting further research in this area.

References

Environmental Fate and Mobility of Quinoxyfen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxyfen is a fungicide belonging to the quinoline class of chemicals, primarily utilized for the control of powdery mildew on various agricultural crops. Its environmental fate and mobility are critical aspects of its overall risk assessment, determining its persistence, potential for contamination of soil and water resources, and its impact on non-target organisms. This technical guide provides an in-depth overview of the environmental behavior of this compound, compiling key quantitative data, detailing experimental protocols for its assessment, and visualizing important environmental processes.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its fundamental physicochemical properties. These properties are essential inputs for environmental fate models used to predict its distribution in various environmental compartments. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₈Cl₂FNO | [1] |

| Molecular Weight | 308.13 g/mol | [1] |

| Vapor Pressure | 1.5 x 10⁻⁷ mm Hg at 25°C | [2] |

| Henry's Law Constant | 9.6 x 10⁻⁹ atm-m³/mol | [2] |

| Water Solubility | 0.128 mg/L (pH 5), 0.047 mg/L (pH 7), 0.036 mg/L (pH 9) at 20°C | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 4.66 | [2] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 18,339 - 75,930 mL/g (experimentally derived) | [3] |

| Dissociation Constant (pKa) | 3.56 (weak base) | [2] |

Environmental Fate and Mobility

The fate of this compound in the environment is determined by a combination of transport and transformation processes. Due to its low water solubility and high affinity for organic matter, this compound is expected to have low mobility in soil and readily partition to sediment in aquatic systems.[3]

Degradation in Soil

This compound is persistent in the terrestrial environment.[3] Biodegradation is a slow process, with reported aerobic soil metabolism half-lives ranging from 102 to over 508 days.[2][3] The primary degradation pathway in soil is aerobic metabolism.[3]

Degradation in Aquatic Systems

In aquatic environments, this compound is considered slightly to moderately persistent, with aerobic and anaerobic aquatic metabolism half-lives ranging from 18 to 50 days.[3] The primary route of degradation in water is aqueous photodegradation, especially in clear, shallow waters, where the half-life can be less than a day.[3] Hydrolysis of this compound is pH-dependent; it is stable at pH 7 and 9, but hydrolyzes with a half-life of 75 days at pH 4.[2] Due to its high Koc value, this compound is expected to adsorb strongly to suspended solids and sediment.[2]

Atmospheric Fate

With a low vapor pressure, this compound is expected to exist in both the vapor and particulate phases in the atmosphere.[2] The vapor phase is susceptible to degradation by photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of about 1 day.[2] Particulate-phase this compound is removed from the atmosphere through wet and dry deposition.[2]

Summary of Environmental Fate Data

The following table summarizes the key quantitative data related to the environmental fate of this compound.

| Environmental Compartment | Process | Half-life (DT₅₀) / Endpoint | Conditions | Reference |

| Soil | Aerobic Metabolism | 102 - >508 days | Laboratory studies | [2][3] |

| Water | Aqueous Photodegradation | < 1 day | Clear, shallow water, favorable light | [3] |

| Aerobic Aquatic Metabolism | 18 - 50 days | Laboratory studies | [3] | |

| Anaerobic Aquatic Metabolism | 18 - 50 days | Laboratory studies | [3] | |

| Hydrolysis | 75 days | pH 4 | [2] | |

| Hydrolysis | Stable | pH 7 and 9 | [2] | |

| Air | Atmospheric Photolysis (vapor phase) | ~1 day | Estimated | [2] |

Major Degradation Products

The degradation of this compound in the environment leads to the formation of several transformation products. The major degradates identified in various studies include:

-

5,7-dichloro-4-hydroxyquinoline (DCHQ) : A major degradate in hydrolysis and aerobic soil metabolism studies.[4]

-

2-oxo-quinoxyfen : Also referred to as 3-OH this compound, it is a significant metabolite.[3][4]

These major degradates are reported to be considerably less toxic than the parent this compound to daphnids and green algae.[3]

Experimental Protocols

The environmental fate of this compound is assessed through a series of standardized laboratory and field studies, primarily following the guidelines established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Below are detailed methodologies for key experiments.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This study aims to determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

Methodology:

-

Soil Selection: At least three different soil types with varying textures, organic carbon content, and pH are used.

-

Test Substance Application: 14C-labeled this compound is applied to fresh soil samples at a concentration equivalent to the maximum recommended field application rate.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous stream of carbon dioxide-free, humidified air is passed through the incubation vessels.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with deionized water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling and Analysis: At periodic intervals, replicate soil samples are taken and extracted with appropriate solvents. The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its transformation products. Evolved ¹⁴CO₂ is trapped to determine the extent of mineralization.

-

Data Analysis: The degradation kinetics are determined by plotting the concentration of this compound over time, and the half-life (DT₅₀) is calculated.

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This experiment quantifies the extent to which this compound binds to soil particles, which is a key indicator of its mobility.

Methodology:

-

Soil and Solution Preparation: Several soil types with a range of organic carbon content, clay content, and pH are used. A solution of 14C-labeled this compound in 0.01 M CaCl₂ is prepared at various concentrations.

-

Adsorption Phase: A known mass of soil is mixed with a known volume of the this compound solution in a centrifuge tube. The tubes are agitated (e.g., on a shaker) for a predetermined equilibration time (typically 24-48 hours) at a constant temperature.

-

Separation and Analysis: The soil suspension is centrifuged to separate the solid and liquid phases. The concentration of this compound in the supernatant is measured by liquid scintillation counting. The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

-

Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh pesticide-free 0.01 M CaCl₂ solution. The tubes are agitated again for the same equilibration time.

-

Analysis: The concentration of this compound in the solution after the desorption step is measured to determine the amount of desorbed substance.

-

Data Calculation: The soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) are calculated.

Hydrolysis as a Function of pH (OECD 111)

This study assesses the abiotic degradation of this compound in water at different pH levels.

Methodology:

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Addition: A sterile solution of this compound is added to the buffer solutions at a concentration below its water solubility.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated testing).

-

Sampling and Analysis: Aliquots of the solutions are taken at various time intervals and analyzed for the concentration of the parent this compound and any hydrolysis products using a suitable analytical method like HPLC.

-

Data Analysis: The rate of hydrolysis and the half-life (DT₅₀) are determined for each pH.

Phototransformation of Chemicals in Water (OECD 316)

This guideline is used to determine the rate of direct photodegradation of this compound in water upon exposure to sunlight.

Methodology:

-

Test Solution Preparation: A solution of this compound is prepared in sterile, buffered, air-saturated purified water.

-

Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark at the same temperature.

-

Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at specific time points. The concentration of this compound and its phototransformation products are determined by analytical methods such as HPLC or LC-MS.

-

Data Analysis: The rate of phototransformation and the photolytic half-life are calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.

Visualizations

This compound Degradation Pathway

Caption: Simplified degradation pathway of this compound in the environment.

Experimental Workflow for Soil Adsorption/Desorption Study (OECD 106)

Caption: General workflow for determining soil adsorption/desorption of this compound.

References

Quinoxyfen CAS number 124495-18-7 properties

An In-depth Technical Guide to Quinoxyfen (CAS No. 124495-18-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a fungicide belonging to the phenoxyquinoline class. It details the compound's physicochemical properties, toxicological profile, mechanism of action, and relevant experimental methodologies.

Physicochemical Properties

This compound (IUPAC name: 5,7-dichloro-4-(4-fluorophenoxy)quinoline) is an off-white solid at room temperature.[1] Its core structure consists of a quinoline ring with chloro substituents at positions 5 and 7, and a 4-fluorophenoxy group at position 4.[2] The detailed physicochemical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 124495-18-7 | [3] |

| Molecular Formula | C₁₅H₈Cl₂FNO | [3] |

| Molecular Weight | 308.1 g/mol | [2] |

| Appearance | Off-white solid | |

| Melting Point | 106 °C | [4] |

| Boiling Point | 423.2 °C (estimated) | [5] |

| Density | 1.43 g/cm³ at 20 °C | [4] |

| Vapor Pressure | 1.2 x 10⁻⁵ Pa at 20 °C | [] |

| Water Solubility | 0.047 mg/L (at pH 7, 20 °C) | [1][2] |

| Solubility (g/L at 20°C) | Dichloromethane: 589, Toluene: 272, Xylene: 200, Ethyl Acetate: 179, Acetone: 116, n-Octanol: 37.9, Methanol: 21.5, Hexane: 9.64 | [2] |

| Log P (o/w) | 4.66 | [2] |

| pKa | 3.56 (weak base) | [2] |

| Stability | Stable to hydrolysis at pH 7 and 9 in the dark. Half-life of 75 days at pH 4. Rapidly degrades in light. | [2] |

Toxicological Profile

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes. The primary target organs in subchronic and chronic studies are the liver and kidney.[7] It is not considered a neurotoxic agent.[8]

| Endpoint | Species | Value | Classification | Source(s) |

| Acute Oral LD₅₀ | Rat | >5000 mg/kg bw | Low Toxicity (Category IV) | [7] |

| Acute Dermal LD₅₀ | Rabbit | >2000 mg/kg bw | Low Toxicity (Category III) | [7] |

| Acute Inhalation LC₅₀ | Rat | >3.38 mg/L (4h) | Low Toxicity (Category IV) | [7] |

| Skin Irritation | Rabbit | Not an irritant | Category IV | [7] |

| Eye Irritation | Rabbit | Slight irritant | Category III | [7] |

| Dermal Sensitization | Guinea Pig | Negative (Buehler); Positive (Magnusson-Klingman) | Sensitizer | [7] |

| Chronic NOAEL | Rat | 20 mg/kg/day | - | [7] |

| Carcinogenicity | Mouse | Not carcinogenic | - | |

| Neurotoxicity | Rat | No evidence of neurotoxicity | - | [8] |

Mechanism of Action

This compound's mode of action is distinct from many other fungicides, primarily targeting early fungal development stages. It is a preventative fungicide that inhibits the formation of appressoria (the infection structures of fungi), thereby preventing penetration of the host plant tissue.[2][9][10]

The underlying mechanism involves the disruption of key intracellular signal transduction pathways in fungi like powdery mildew.[11] Research indicates that this compound interferes with G-protein signaling and early cell signaling events.[11] Specifically, it has been shown to alter the transcript accumulation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[11] Furthermore, it appears to interfere with signaling involving a Ras-type small GTP-binding protein, potentially by affecting a GTPase Activating Protein (GAP).[11] This disruption of crucial signaling cascades prevents the morphological changes required for successful infection.

Experimental Protocols

Detailed experimental protocols for regulatory toxicological studies are typically conducted following standardized guidelines, such as those from the OECD. The following outlines methodologies reported in public research literature.

Analysis of Fungicide Effect on Saccharomyces cerevisiae Fermentation

This protocol was designed to evaluate the impact of this compound residues on the fermentation kinetics of wine yeast.[12]

-

Experimental Design : Field trials were established in vineyards using a randomized block scheme with four replications for each test.

-

Fungicide Application : Vines were treated with a 250 g/L suspension concentrate of this compound at a dose of 30 mL/hL.

-

Sample Preparation : Grapes were harvested and processed into must. For certain experiments, must was fortified with this compound to final concentrations of 0.5, 1.0, and 2.0 mg/L.

-

Yeast Inoculation and Fermentation : The must was inoculated with a 5% culture of Saccharomyces cerevisiae and incubated at 21 ± 1 °C.

-

Kinetic Analysis : Fermentation progress was monitored by measuring the mass loss resulting from CO₂ evolution over time.

-

Residue Analysis : this compound concentrations in the must were quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Volatile Compound Analysis : The production of volatile secondary fermentation products was analyzed using Solid-Phase Microextraction coupled with Capillary Gas Chromatography (SPME-GC).

Residue Fate and Degradation Studies

The persistence and degradation of this compound have been studied in agricultural settings from vine to wine.[13]

-

Application : Grapevines received four applications at the recommended rate.

-

Degradation Kinetics : The degradation of residues on grapes was found to follow pseudo-first-order kinetics, with a calculated half-life of 7.24 days.

-

Vinification Process : The influence of the winemaking process was assessed. During vinification without maceration (skin contact), less than 50% of the residues transferred from the grapes to the must.

References

- 1. This compound - Coastal Wiki [coastalwiki.org]

- 2. This compound | C15H8Cl2FNO | CID 3391107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 124495-18-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. cpachem.com [cpachem.com]

- 5. This compound, 124495-18-7 [thegoodscentscompany.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 9. chemicalwarehouse.com [chemicalwarehouse.com]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Rise of Quinolines: A Technical Guide to a Pivotal Class of Fungicides

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, development, and mechanisms of quinoline fungicides.

The quinoline scaffold has emerged as a cornerstone in the development of modern agricultural fungicides, offering novel modes of action and effective control against a broad spectrum of plant pathogens. This in-depth technical guide provides a comprehensive overview of the discovery, development, quantitative efficacy, and experimental evaluation of this critical class of antifungal agents.

A Historical Overview: From Coal Tar to Crop Protection

The journey of quinoline began with its initial isolation from coal tar in 1834.[1][2] For decades, its potential lay largely dormant within the realm of organic chemistry. However, the 20th century witnessed the exploration of quinoline derivatives for various applications, including medicinal uses such as antimalarials.[2] This exploration paved the way for the investigation of their biological activities in agriculture. A significant breakthrough was the discovery of the fungicidal properties of 8-hydroxyquinoline, which, along with its metal complexes like oxine-copper, became one of the early quinoline-based fungicides used in agriculture.[3][4]

The latter half of the 20th century and the early 21st century saw a more targeted approach to the discovery of quinoline fungicides. Leveraging a deeper understanding of fungal biology and biochemistry, researchers began to design and synthesize novel quinoline derivatives with specific modes of action. This led to the commercialization of key active ingredients like quinoxyfen and tebufloquin, which have become vital tools in managing challenging fungal diseases such as powdery mildew and rice blast.[5][6][7]

Key Commercialized Quinolines and Their Spectrum of Activity

Several quinoline fungicides have been successfully commercialized, each with a distinct spectrum of activity and mode of action.

| Active Ingredient | Trade Name (Example) | Primary Target Pathogens | Mode of Action Group (FRAC Code) |

| This compound | Quintec | Powdery mildews (e.g., Blumeria graminis, Uncinula necator) | 13 |

| Tebufloquin | - | Rice blast (Magnaporthe oryzae), Cercospora epipactidis | Not fully elucidated |

| Oxine-copper | - | Various fungal and bacterial diseases | M1 |

Mechanisms of Action: Disrupting Fungal Signaling and Development

Quinoline fungicides exhibit diverse mechanisms of action, a key attribute that contributes to their effectiveness and utility in resistance management programs.

Disruption of G-Protein Signaling by this compound

This compound represents a unique class of fungicides that act by disrupting G-protein signaling pathways in fungi.[8] This interference primarily affects the early stages of fungal development, including spore germination and the formation of appressoria (specialized infection structures). By disrupting these critical signaling events, this compound effectively prevents the fungus from establishing an infection on the host plant.[2][9] The precise molecular target within the G-protein signaling cascade is still under investigation, but it is known to be distinct from other fungicide classes.

Caption: Inhibition of G-Protein Signaling by this compound.

Inhibition of Melanin Biosynthesis

Certain quinoline fungicides act as melanin biosynthesis inhibitors (MBIs). Fungal melanin is a crucial virulence factor for many plant pathogenic fungi, particularly those that form appressoria to penetrate the host cuticle. Melanin provides the structural rigidity and impermeability necessary for the appressorium to build up high turgor pressure. By inhibiting key enzymes in the melanin biosynthesis pathway, such as scytalone dehydratase or reductase, these fungicides prevent the formation of functional appressoria, thereby halting the infection process.

Caption: Inhibition of Fungal Melanin Biosynthesis Pathway.

Quantitative Efficacy of Novel Quinolines

Recent research has focused on the synthesis and evaluation of novel quinoline derivatives with enhanced antifungal activity. The table below summarizes the in vitro efficacy (EC₅₀ values) of selected novel compounds against various phytopathogenic fungi, in comparison to commercial standards.

| Compound ID | Sclerotinia sclerotiorum EC₅₀ (µg/mL) | Botrytis cinerea EC₅₀ (µg/mL) | Rhizoctonia solani EC₅₀ (µg/mL) | Fusarium graminearum EC₅₀ (µg/mL) | Reference |

| 3f-4 | 0.41 | - | >50 | >50 | [10][11][12] |

| 3f-28 | 0.55 | - | >50 | >50 | [10][11][12] |

| Ac12 | 0.52 | 0.50 | - | - | [13][14] |

| Azoxystrobin | >30 | >30 | - | - | [13] |

| 8-Hydroxyquinoline | 2.12 | 5.28 | - | - | [13] |

| Tebufloquin | 75.0% inhibition at 50 µg/mL | 56.7% inhibition at 50 µg/mL | 69.7% inhibition at 50 µg/mL | <30% inhibition at 50 µg/mL | [15] |

Note: EC₅₀ is the effective concentration required to inhibit 50% of fungal growth.

Experimental Protocols for Fungicide Evaluation

The discovery and development of novel quinoline fungicides rely on robust and standardized experimental protocols.

Synthesis of Quinolines

The synthesis of quinoline fungicides often involves multi-step chemical reactions. Below is a generalized workflow for the synthesis of a novel quinoline derivative.

Caption: General Workflow for the Synthesis of Quinoline Fungicides.

Detailed Example: Synthesis of Tebufloquin Analogs [15]

-

Synthesis of the Quinolin-4-ol Intermediate:

-

React 2-fluoroaniline with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA) at elevated temperatures (e.g., 150°C).

-

After cooling, neutralize the reaction mixture with an aqueous base (e.g., 10% NaOH) to precipitate the 8-fluoro-2,3-dimethylquinolin-4-ol intermediate.

-

Filter and dry the solid product.

-

-

Esterification to Yield Final Product:

-

Stir the quinolin-4-ol intermediate with a substituted benzoic acid, a coupling agent (e.g., EDC·HCl), and a catalyst (e.g., DMAP) in a suitable solvent (e.g., DMF) at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain the target quinoline ester.

-

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay is fundamental for the primary screening of new compounds.

Materials:

-

Potato Dextrose Agar (PDA) or other suitable fungal growth medium.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Actively growing cultures of test fungi on PDA plates.

-

Sterile Petri dishes (90 mm).

-

Sterile cork borer (5 mm).

-

Incubator.

Procedure:

-

Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Cool the medium to 45-50°C.

-

Compound Incorporation: Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a solvent control plate containing only the solvent at the same concentration used for the test compounds. Pour the amended PDA into sterile Petri dishes and allow it to solidify.

-

Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

-

Data Collection: When the fungal growth in the control plate has reached a specified diameter (e.g., nearly covering the plate), measure the diameter of the fungal colony on all plates in two perpendicular directions.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

Percentage Inhibition = [(dc - dt) / dc] x 100

Where:

-

dc = average diameter of the fungal colony on the control plate.

-

dt = average diameter of the fungal colony on the treated plate.

-

-

EC₅₀ Determination: To determine the EC₅₀ value, test a range of concentrations and use probit analysis or other suitable statistical software to analyze the dose-response data.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.[16][17][18]

Materials:

-

96-well microtiter plates.

-

Liquid growth medium (e.g., Potato Dextrose Broth or RPMI-1640).

-

Fungal spore suspension or yeast cell suspension, standardized to a specific concentration (e.g., 10³-10⁵ CFU/mL).

-

Test compounds serially diluted.

-

Microplate reader.

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound at 2x the highest desired concentration to the first column.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of the dilution series.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well. This will bring the final volume to 200 µL and dilute the compound concentrations to the final desired range.

-

Controls: Include a positive control (inoculum in broth without any compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 24-72 hours at 28°C).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (or a significant reduction in turbidity as measured by a microplate reader at 600 nm).[16]

Resistance and Future Perspectives

While quinoline fungicides have proven to be effective, the potential for resistance development is a constant concern in modern agriculture.[19][20] Resistance to quinolines can arise through various mechanisms, including target site mutations or enhanced efflux pump activity.[21] Therefore, integrated pest management (IPM) strategies, including the rotation of fungicides with different modes of action, are crucial for the long-term sustainability of this important chemical class.

The future of quinoline fungicide research lies in the design of novel derivatives with improved efficacy, a broader spectrum of activity, and a lower propensity for resistance development. Structure-activity relationship (SAR) studies, coupled with computational modeling, will continue to be invaluable tools in this endeavor. Furthermore, a deeper understanding of the molecular interactions between quinoline fungicides and their fungal targets will facilitate the rational design of next-generation compounds to safeguard global food security.

References

- 1. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum [elifesciences.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline-based antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fungal G-protein-coupled receptors: mediators of pathogenesis and targets for disease control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tebufloquin [sitem.herts.ac.uk]

- 7. Tebufloquin | C17H20FNO2 | CID 11629002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalwarehouse.com [chemicalwarehouse.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and assembly of fungal melanin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Synthesis and Biological Activity of Tebufloquin | Semantic Scholar [semanticscholar.org]

- 13. Frontiers | Fungal G-Protein-Coupled Receptors: A Promising Mediator of the Impact of Extracellular Signals on Biosynthesis of Ochratoxin A [frontiersin.org]

- 14. 2.7. Determination of minimal inhibitory concentration (MIC) of antifungal agents against the isolated fungi [bio-protocol.org]

- 15. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 19. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. plantpathology.mgcafe.uky.edu [plantpathology.mgcafe.uky.edu]

- 21. Broad sensitivity of Candida auris strains to quinolones and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoxyfen's Ecological Hoofprint: An In-depth Technical Guide to its Effects on Non-Target Organisms

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ecotoxicological effects of Quinoxyfen, a fungicide used for the control of powdery mildew. The document synthesizes available data on the impact of this compound on a wide range of non-target organisms, including aquatic and terrestrial species. Quantitative toxicity data are presented in structured tables for comparative analysis. Detailed experimental protocols for key ecotoxicological studies are provided, adhering to internationally recognized guidelines. Furthermore, this guide includes a visualization of a standard experimental workflow to aid in the understanding of study designs. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental risk assessment, facilitating a deeper understanding of the environmental footprint of this compound.

Introduction

This compound is a fungicide belonging to the quinoline class of chemicals, primarily employed to combat powdery mildew on various agricultural crops. Its mode of action involves the disruption of signal transduction pathways in fungal spores, inhibiting their germination and appressoria formation. While effective in its fungicidal role, the potential for non-target effects is a critical aspect of its environmental risk profile. This guide provides an in-depth examination of the ecotoxicological data available for this compound, offering a technical resource for the scientific community.

Effects on Aquatic Organisms

This compound exhibits a high degree of toxicity to aquatic life, with notable effects on fish and invertebrates. Its low water solubility and high potential for bioaccumulation are key factors in its aquatic risk profile.

Aquatic Invertebrates

Studies have demonstrated that this compound is highly toxic to a range of aquatic invertebrates. Acute and chronic toxicity data are summarized in Table 1.

| Organism | Test Type | Duration | Endpoint | Value (µg/L) | Reference |

| Daphnia magna | Acute | 48 hours | EC50 | 140 | [1][2] |

| Daphnia magna | Chronic | 21 days | NOEC (Reproduction) | 27 | [1] |

| Mysid Shrimp (Americamysis bahia) | Acute | 96 hours | LC50 | 34 | [1] |

| Mysid Shrimp (Americamysis bahia) | Chronic | 28 days | NOEC (Reproduction) | < 0.91 | [1] |

| Eastern Oyster (Crassostrea virginica) | Acute | 48 hours | EC50 | 39 | [1] |

Fish

The toxicity of this compound to fish varies by species and life stage, with early life stages often being more sensitive. Table 2 presents a summary of acute and chronic toxicity data for fish.

| Organism | Test Type | Duration | Endpoint | Value (µg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Acute | 96 hours | LC50 | 130 | [1] |

| Bluegill Sunfish (Lepomis macrochirus) | Acute | 96 hours | LC50 | > 120 | [1] |

| Sheepshead Minnow (Cyprinodon variegatus) | Acute | 96 hours | LC50 | > 110 | [1] |

| Fathead Minnow (Pimephales promelas) | Chronic | 33 days | NOEC (Growth) | 4.8 | [1] |

| Sheepshead Minnow (Cyprinodon variegatus) | Early Life Stage | 35 days | NOEC (Larval Survival & Growth) | 4.09 | [1] |

Effects on Terrestrial Organisms

The impact of this compound on terrestrial non-target organisms has been evaluated in several species, including birds, honeybees, and earthworms.

Birds

This compound is considered to be of low acute toxicity to birds. However, chronic exposure has been shown to have reproductive effects. Table 3 summarizes the available avian toxicity data.

| Organism | Test Type | Duration | Endpoint | Value | Reference |

| Bobwhite Quail (Colinus virginianus) | Acute Oral | Single Dose | LD50 | > 2250 mg/kg bw | [1] |

| Mallard Duck (Anas platyrhynchos) | Acute Oral | Single Dose | LD50 | > 2250 mg/kg bw | [1] |

| Bobwhite Quail (Colinus virginianus) | Dietary | 5 days | LC50 | > 5620 ppm | [1] |

| Mallard Duck (Anas platyrhynchos) | Dietary | 5 days | LC50 | > 5620 ppm | [1] |

| Bobwhite Quail (Colinus virginianus) | Reproduction | 21 weeks | NOEC | 483 mg a.i./kg-diet | [1] |

Honeybees and Other Non-Target Arthropods

This compound is classified as practically non-toxic to adult honeybees on an acute basis. However, concerns have been raised regarding its effects on honeybee larvae.

| Organism | Test Type | Duration | Endpoint | Value | Reference |

| Honeybee (Apis mellifera) | Acute Contact | 48 hours | LD50 | > 100 µ g/bee | [1] |

| Honeybee (Apis mellifera) | Acute Oral | 48 hours | LD50 | > 101.4 µ g/bee | [1] |

| Honeybee (Apis mellifera) Larvae | Chronic | 7 days | NOAEL | 12.20 µg a.i./larva | [1] |

| Predatory Mite (Typhlodromus pyri) | Laboratory Residual | 7 days | LR50 | > 150 g a.i./ha | [1] |

| Aphid Parasitoid (Aphidius rhopalosiphi) | Laboratory Residual | 48 hours | LR50 | > 150 g a.i./ha | [1] |

Earthworms and Soil Microorganisms

The impact of this compound on soil organisms is an important consideration due to its persistence in soil.

Earthworms: Limited quantitative data is available for the direct toxicity of this compound to earthworms. However, the standard protocol for assessing these effects is the Earthworm Reproduction Test (OECD 222). This test evaluates mortality, growth, and reproductive output over an 8-week period. Sub-lethal effects such as reduced cast production and changes in burrowing behavior are also important endpoints to consider.

Soil Microorganisms: Fungicides, by their nature, can impact non-target soil fungi and other microorganisms. The effects on soil microbial communities are typically assessed by measuring changes in microbial biomass, respiration, and key enzymatic activities such as dehydrogenase and phosphatase. Studies on other fungicides have shown that they can alter the structure and function of soil microbial communities, potentially affecting nutrient cycling processes like nitrification.[3][4] While specific quantitative data for this compound's impact on these parameters are not readily available in the summarized literature, it is an area that warrants further investigation.

Experimental Protocols

The following sections detail the methodologies for key ecotoxicological experiments cited in this guide, based on OECD guidelines.

Algal Growth Inhibition Test (OECD 201)

-

Test Organism: Pseudokirchneriella subcapitata (or other suitable green algae).

-

Test Principle: Exponentially growing cultures of algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.

-

Methodology:

-

Prepare a series of test solutions with at least five concentrations of this compound in a geometric series, plus a control.

-

Inoculate flasks containing the test solutions and control with a known density of algal cells (e.g., 10,000 cells/mL).

-

Incubate the flasks under continuous, uniform illumination and constant temperature (21-24°C) for 72 hours.

-

Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at 24, 48, and 72 hours.

-

Calculate the average specific growth rate and yield for each concentration.

-

Determine the EC50 (concentration causing 50% inhibition of growth) and the No Observed Effect Concentration (NOEC).

-

Daphnia magna Acute Immobilisation Test (OECD 202)

-

Test Organism: Daphnia magna (less than 24 hours old).

-

Test Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours, and their immobilization is observed.

-

Methodology:

-

Prepare a series of test solutions with at least five concentrations of this compound, plus a control.

-

Place at least 20 daphnids, divided into at least four replicate groups, into each test concentration and control.

-

Incubate the test vessels at a constant temperature (18-22°C) with a 16-hour light/8-hour dark photoperiod for 48 hours.

-

At 24 and 48 hours, count the number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation).

-

Calculate the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.

-

Fish, Acute Toxicity Test (OECD 203)

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) or other suitable fish species.

-

Test Principle: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours, and mortality is recorded.

-

Methodology:

-

Acclimate fish to the test conditions for at least 12 days.

-

Prepare a series of test solutions with at least five concentrations of this compound, plus a control.

-

Introduce a group of fish (e.g., 7-10) into each test tank.

-

Maintain the test conditions (temperature, pH, dissolved oxygen) within a narrow range for 96 hours.

-

Observe the fish and record mortalities at 24, 48, 72, and 96 hours.

-

Calculate the LC50 (concentration that is lethal to 50% of the fish) at 96 hours.

-

Avian Acute Oral Toxicity Test (based on OECD 223)

-

Test Organism: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Test Principle: Birds are administered a single oral dose of the test substance, and mortality and clinical signs of toxicity are observed for at least 14 days.

-

Methodology:

-

Acclimate birds to the test caging for at least 7 days.

-

Fast the birds for a period before dosing.

-

Administer a single dose of this compound via gavage. Use at least three dose levels, plus a control group.

-

Observe the birds frequently on the day of dosing and at least once daily thereafter for 14 days.

-

Record mortality, body weight, food consumption, and any signs of toxicity.

-

Perform a gross necropsy on all birds at the end of the study.

-

Calculate the LD50 (dose that is lethal to 50% of the birds).

-

Earthworm Reproduction Test (OECD 222)

-

Test Organism: Eisenia fetida.

-

Test Principle: Adult earthworms are exposed to the test substance mixed into an artificial soil for 8 weeks. The effects on adult mortality, growth, and reproduction (number of cocoons and juveniles) are assessed.

-

Methodology:

-